1-Benzyl-1-methylbiguanide Hydrochloride
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Overview
Description
1-Benzyl-1-methylbiguanide Hydrochloride is a chemical compound with the molecular formula C10H16ClN5 and a molecular weight of 241.72 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 1-Benzyl-1-methylbiguanide Hydrochloride typically involves the reaction of benzylamine with methylbiguanide under specific conditions. The reaction is carried out in the presence of hydrochloric acid, which facilitates the formation of the hydrochloride salt. The reaction conditions often include controlled temperature and pH to ensure the purity and yield of the product .
Industrial production methods for this compound are similar but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
1-Benzyl-1-methylbiguanide Hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Common reagents used in these reactions include hydrochloric acid, sodium borohydride, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Benzyl-1-methylbiguanide Hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a reference standard in analytical chemistry.
Industry: It is used in the development of new chemical processes and the synthesis of novel compounds.
Mechanism of Action
The mechanism of action of 1-Benzyl-1-methylbiguanide Hydrochloride involves its interaction with specific molecular targets. In antiviral research, it is believed to inhibit viral replication by interfering with viral enzymes and proteins. The compound may also affect cellular pathways involved in viral entry and replication .
Comparison with Similar Compounds
1-Benzyl-1-methylbiguanide Hydrochloride can be compared with other biguanide compounds such as:
Metformin: Known for its use in diabetes treatment, metformin has a different mechanism of action and therapeutic application.
Phenformin: Another hypoglycemic agent, phenformin has similar structural features but different pharmacological properties.
The uniqueness of this compound lies in its specific antiviral and antiretroviral research applications, which are not commonly associated with other biguanide compounds .
Properties
IUPAC Name |
1-benzyl-3-(diaminomethylidene)-1-methylguanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N5.ClH/c1-15(10(13)14-9(11)12)7-8-5-3-2-4-6-8;/h2-6H,7H2,1H3,(H5,11,12,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGYBCQULDGYFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=N)N=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20943647 |
Source
|
Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2123-07-1 |
Source
|
Record name | N-Benzyl-N-methyltriimidodicarbonic diamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20943647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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